2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE
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Overview
Description
2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a chloro group, a methoxyphenyl group, and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with 4-aminoantipyrine in a basic medium . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)nicotinamide: Shares a similar chloro and methoxyphenyl structure but differs in the rest of the molecule.
Boscalid: Another compound with a chloro group and similar structural features.
Uniqueness
2-CHLORO-N-{4-[2-(2-METHOXYPHENYL)DIAZEN-1-YL]-3-METHYLPHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in other similar compounds. Its diazenyl group, in particular, provides unique chemical properties that can be exploited in various research fields.
Properties
IUPAC Name |
2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-9-12(18-16(21)10-17)7-8-13(11)19-20-14-5-3-4-6-15(14)22-2/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVHANGHBZYUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)N=NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101040480 |
Source
|
Record name | Acetamide, 2-chloro-N-[4-[2-(2-methoxyphenyl)diazenyl]-3-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101040480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721415-54-9 |
Source
|
Record name | Acetamide, 2-chloro-N-[4-[2-(2-methoxyphenyl)diazenyl]-3-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101040480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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